molecular formula C9H9N3O3S B2491233 Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate CAS No. 874623-34-4

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate

Cat. No. B2491233
CAS RN: 874623-34-4
M. Wt: 239.25
InChI Key: HSBFDKNBQHHPJB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate is a chemical compound with the empirical formula C10H10N2O3S . It is also known as Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and HRMS . The compound has a molecular weight of 238.26 .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of over 230°C, a predicted boiling point of 481.7±45.0 °C, and a predicted density of 1.49±0.1 g/cm3 . Its pKa is predicted to be 10.92±0.20 .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

ethyl 5-methyl-4-oxo-3H-thieno[2,3-d]triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-3-15-9(14)6-4(2)5-7(13)10-12-11-8(5)16-6/h3H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFDKNBQHHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate

CAS RN

874623-34-4
Record name ethyl 5-methyl-4-oxo-3H,4H-thieno[2,3-d][1,2,3]triazine-6-carboxylate
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